Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
CAS No.: 344280-52-0
Cat. No.: VC5998913
Molecular Formula: C18H17FO4
Molecular Weight: 316.328
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344280-52-0 |
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Molecular Formula | C18H17FO4 |
Molecular Weight | 316.328 |
IUPAC Name | methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate |
Standard InChI | InChI=1S/C18H17FO4/c1-22-15-5-3-4-13(10-15)17(20)11-16(18(21)23-2)12-6-8-14(19)9-7-12/h3-10,16H,11H2,1-2H3 |
Standard InChI Key | ZKDYOVXILMVHEN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is C₁₈H₁₅FO₄, with a molecular weight of 314.31 g/mol. Structurally, it combines two aromatic rings: a fluorinated phenyl group and a methoxy-substituted phenyl group, linked via a four-carbon chain containing an ester and a ketone (Fig. 1). The 4-fluorophenyl group introduces electron-withdrawing effects, while the 3-methoxyphenyl group contributes electron-donating character, creating a polarized electronic environment that influences reactivity .
Table 1: Comparative Analysis of Structural Analogues
The ester group at position 1 enhances solubility in organic solvents, while the ketone at position 4 offers a site for nucleophilic additions or reductions. The fluorine atom’s electronegativity may stabilize adjacent charges, whereas the methoxy group’s resonance effects could modulate aromatic reactivity .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is documented, analogous diazo transfer and esterification strategies provide plausible routes. For instance, Dar’in et al. demonstrated the synthesis of ethyl 2-diazo-4,4-dimethyl-3-oxopentanoate via a sulfonyl-azide-free (SAFE) diazo transfer reaction, utilizing Oxone as an oxidizing agent . Adapting this methodology, the target compound could be synthesized through the following steps:
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Formation of the Ketoester Backbone: Condensation of 4-fluorophenylacetic acid with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the β-ketoester intermediate.
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Diazo Transfer: Reaction with a diazo transfer reagent (e.g., imidazole-1-sulfonyl azide) under mild conditions to introduce the diazo group, followed by oxidation to stabilize the ketone .
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Esterification: Methylation of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., sulfuric acid) to yield the final ester .
Critical parameters include temperature control (<40°C to prevent decomposition of diazo intermediates) and solvent selection (acetonitrile or dichloromethane for optimal solubility) . Chromatographic purification may be required to isolate the product from byproducts such as unreacted starting materials or over-oxidized species.
Physicochemical Properties and Stability
The compound’s physical properties can be extrapolated from structural analogues. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid exhibits a melting point of 148–150°C and a boiling point of 419.5°C . Introducing the methyl ester and fluorophenyl groups likely lowers the melting point due to reduced crystallinity, while the increased molecular weight may elevate the boiling point.
Solubility:
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Polar solvents: Moderate solubility in methanol or ethanol due to ester and ketone functionalities.
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Nonpolar solvents: Limited solubility in hexane or toluene.
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Aqueous systems: Insoluble, as evidenced by analogous compounds requiring extraction with chloroform or ethyl acetate .
Stability under ambient conditions is expected to be moderate, with degradation risks including hydrolysis of the ester group in acidic/basic environments or photodecomposition of the aromatic rings. Storage recommendations include inert atmospheres and protection from light.
Reactivity and Functional Group Transformations
The ketone and ester groups dominate the compound’s reactivity:
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) could reduce the ketone to a secondary alcohol, yielding methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-hydroxybutanoate.
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Ester Hydrolysis: Treatment with aqueous NaOH would cleave the ester to the corresponding carboxylic acid, 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid, a potential intermediate for further derivatization .
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Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring may undergo substitution with amines or alkoxides under heated conditions .
Table 2: Predicted Reactivity Profile
Reaction Type | Reagents/Conditions | Expected Product |
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Ketone Reduction | H₂, Pd-C, ethanol, 25°C | Secondary alcohol derivative |
Ester Hydrolysis | 1M NaOH, reflux, 2h | Carboxylic acid |
Methoxy Demethylation | BBr₃, DCM, -78°C | Phenolic derivative |
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